molecular formula C21H23NO3S B2467538 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide CAS No. 863021-52-7

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide

Cat. No. B2467538
CAS RN: 863021-52-7
M. Wt: 369.48
InChI Key: OGUYSTWFLKZPGI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Acetamide Derivatives Acetamide derivatives, including N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide, have been subject to scientific scrutiny due to their biological and environmental effects. Kennedy (2001) provided a comprehensive review of the toxicology of acetamide and its derivatives, focusing on the biological consequences of exposure. This research highlighted the qualitative and quantitative variations in biological responses among different acetamide derivatives and emphasized the importance of the chemical's structure and usage in determining these effects (Kennedy, 2001).

Amyloid Imaging in Alzheimer's Disease In the field of Alzheimer's disease research, N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole, a compound structurally related to N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide, has been used as a radioligand for amyloid imaging. The ability to visualize amyloid deposits in vivo in Alzheimer's patients' brains has been pivotal for early disease detection and evaluating anti-amyloid therapies (Nordberg, 2007).

Antituberculosis Activity of Organotin Complexes The antituberculosis activity of organotin complexes, including those with structures related to N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide, has been extensively studied. Iqbal, Ali, and Shahzadi (2015) provided an overview of these studies, discussing the influence of the ligand environment, organic groups attached to tin, and compound structure on the antituberculosis activity. Their findings indicated that organotin complexes can have significant biological activities and potential therapeutic applications (Iqbal et al., 2015).

Simultaneous Targeting of Multiple Opioid Receptor Types In the context of opioid receptor ligands, a compound structurally akin to N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide, was examined for its role in neuropathic pain treatment. Bird and Lambert (2015) discussed the multitarget concept for opioid receptor ligands, highlighting molecules like Rv-Jim-C3 and LP1, which have profiles of MOP agonist/DOP antagonist, showing effectiveness in neuropathic pain with reduced tolerance profiles (Bird & Lambert, 2015).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-16-8-10-19(14-17(16)2)22(20-12-13-26(24,25)15-20)21(23)11-9-18-6-4-3-5-7-18/h3-8,10,12-14,20H,9,11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUYSTWFLKZPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide

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